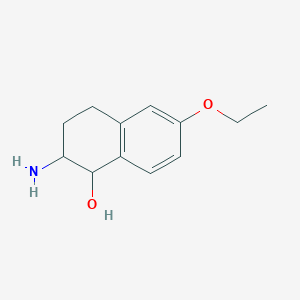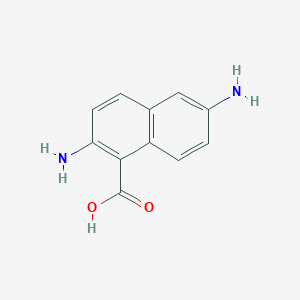
5-Ethoxy-2,3-dimethylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2,3-dimethylquinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound’s structure consists of a quinoxaline core with ethoxy and dimethyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-Ethoxy-2,3-dimethylquinoxaline can be achieved through several methods. One efficient synthetic route involves the reaction of 2-nitroanilines with vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy . This method is advantageous as it uses biomass-derived vicinal diols and does not require external reducing agents. The reaction conditions are mild, and the process is operationally simple, making it suitable for industrial production.
Chemical Reactions Analysis
5-Ethoxy-2,3-dimethylquinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Ethoxy-2,3-dimethylquinoxaline has several scientific research applications. It is used as a photoinitiator in polymerization processes, particularly in the development of visible light photo-initiating systems . The compound’s unique structure makes it suitable for use in photopolymerization, which is an essential technique in 3D printing and other industrial applications. Additionally, quinoxaline derivatives, including this compound, have shown potential as antimicrobial and antifungal agents .
Mechanism of Action
The mechanism of action of 5-Ethoxy-2,3-dimethylquinoxaline involves its interaction with various molecular targets and pathways. The compound’s quinoxaline core allows it to interact with DNA and proteins, leading to its antimicrobial and antifungal activities . The ethoxy and dimethyl substituents enhance its binding affinity and specificity towards these targets, making it a potent bioactive compound.
Comparison with Similar Compounds
5-Ethoxy-2,3-dimethylquinoxaline can be compared with other quinoxaline derivatives such as 2,3-dimethylquinoxaline and 2,3-dichloroquinoxaline . While these compounds share a similar core structure, the presence of ethoxy and dimethyl groups in this compound provides it with unique chemical properties and biological activities. This compound’s enhanced solubility and binding affinity make it distinct from its analogs.
Similar Compounds
- 2,3-Dimethylquinoxaline
- 2,3-Dichloroquinoxaline
- 2,3-Dimethyl-1,4-naphthyridine
Properties
CAS No. |
732306-08-0 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-ethoxy-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C12H14N2O/c1-4-15-11-7-5-6-10-12(11)14-9(3)8(2)13-10/h5-7H,4H2,1-3H3 |
InChI Key |
PRPIIFMRZOZNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=NC(=C(N=C21)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




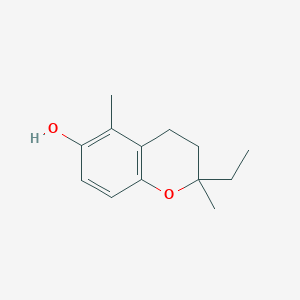
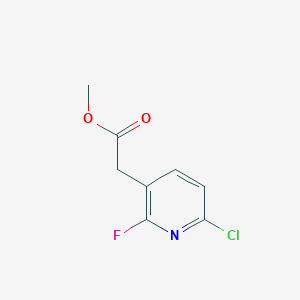


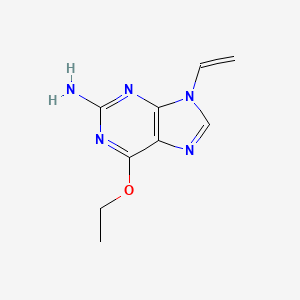
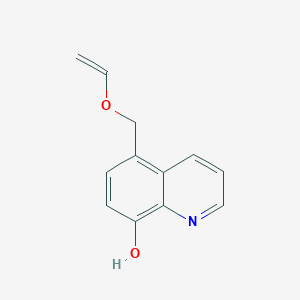
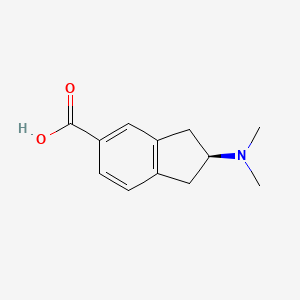

![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)
